Home > Products > Screening Compounds P89608 > Ibrutinib N1-Oxide
Ibrutinib N1-Oxide -

Ibrutinib N1-Oxide

Catalog Number: EVT-13996412
CAS Number:
Molecular Formula: C25H24N6O3
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ibrutinib N1-Oxide is a derivative of Ibrutinib, a small molecule that functions as an irreversible inhibitor of Bruton's tyrosine kinase, primarily used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. The compound's chemical formula is C25H24N6O3C_{25}H_{24}N_{6}O_{3} and it is classified under the category of antineoplastic agents. Ibrutinib N1-Oxide has been identified as an important metabolite of Ibrutinib, contributing to its pharmacological profile and therapeutic effects .

Source

Ibrutinib N1-Oxide is synthesized from Ibrutinib, which was developed by Pharmacyclics Inc. and first approved by the FDA in 2013. The compound can be sourced from various chemical suppliers and research institutions specializing in cancer therapeutics .

Classification

Ibrutinib N1-Oxide falls under several classifications:

  • Chemical Classification: It is categorized as a small molecule.
  • Therapeutic Classification: It belongs to the group of Bruton's tyrosine kinase inhibitors.
  • Pharmacological Classification: It is recognized as an antineoplastic agent used in cancer therapy .
Synthesis Analysis

Methods

The synthesis of Ibrutinib N1-Oxide typically involves oxidation reactions applied to Ibrutinib. Various methods can be employed, such as:

  • Oxidative N-oxidation: This method utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to convert the nitrogen atom in the piperidine ring of Ibrutinib into an N-oxide.
  • Microwave-assisted synthesis: This technique can enhance reaction rates and yields by utilizing microwave energy to facilitate the oxidation process.

Technical Details

The synthetic route often involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The reaction may be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and completion .

Molecular Structure Analysis

Structure

Ibrutinib N1-Oxide features a complex molecular structure characterized by:

  • A piperidine ring
  • An aromatic moiety
  • Multiple nitrogen atoms contributing to its pharmacological activity

The three-dimensional structure can be visualized using molecular modeling software, allowing for insights into its interactions with biological targets .

Data

Key structural data includes:

  • Molecular Weight: 440.50 g/mol
  • Chemical Formula: C25H24N6O3C_{25}H_{24}N_{6}O_{3}
  • CAS Number: 2437254-47-0
    This data aids in understanding its behavior in biological systems and its potential interactions with other compounds .
Chemical Reactions Analysis

Reactions

Ibrutinib N1-Oxide participates in various chemical reactions, primarily focusing on its role as a metabolite of Ibrutinib. Key reactions include:

  • Covalent Bond Formation: It forms covalent bonds with Bruton's tyrosine kinase, leading to its inhibition.
  • Hydrolysis: Under certain conditions, it may undergo hydrolysis, affecting its stability and activity.

Technical Details

The reactivity of Ibrutinib N1-Oxide is influenced by factors such as pH and temperature. Analytical techniques like mass spectrometry can be employed to study these reactions and confirm the formation of products .

Mechanism of Action

Process

Ibrutinib N1-Oxide acts primarily through the inhibition of Bruton's tyrosine kinase. The mechanism involves:

  1. Covalent Binding: The compound binds irreversibly to a cysteine residue (Cys481) within the active site of Bruton's tyrosine kinase.
  2. Signal Transduction Inhibition: This binding prevents downstream signaling pathways that promote B-cell proliferation and survival.

Data

Research indicates that this mechanism effectively reduces tumor growth in B-cell malignancies, highlighting its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .

Applications

Ibrutinib N1-Oxide has significant applications in scientific research:

  • Pharmacokinetics Studies: Understanding the metabolism of Ibrutinib provides insights into dosing regimens and efficacy.
  • Drug Development: As a metabolite, it serves as a model for developing new inhibitors targeting Bruton's tyrosine kinase.
  • Cancer Research: Its role in B-cell signaling pathways makes it a valuable tool for studying lymphoid malignancies.
Synthesis and Derivative Development of Ibrutinib N1-Oxide

Methodological Approaches to Selective Oxidation of Ibrutinib

Selective oxidation of ibrutinib's pyrazolo[3,4-d]pyrimidine core at the N1-position represents a significant synthetic challenge due to the presence of multiple potential oxidation sites. The most prevalent industrial method employs peracid-mediated oxidation, where meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0-5°C achieves N1-regioselectivity exceeding 85% [5] [9]. This regioselectivity arises from the electron-deficient character of the N1 nitrogen compared to other heteroatoms in the molecule, rendering it more susceptible to electrophilic oxidation. Alternative oxidants include hydrogen peroxide systems (yielding 60-70% selectivity) and peracetic acid in ethyl acetate (75-80% selectivity), though these demonstrate inferior regiocontrol compared to mCPBA [9].

The reaction mechanism involves nucleophilic attack by the N1 nitrogen on the electrophilic oxygen of the peracid, forming a transition state that collapses to yield the N-oxide and the corresponding carboxylic acid. Achieving high selectivity necessitates precise control over electronic effects within the heterocyclic system. Computational modeling indicates the electron density at N1 is significantly lower than at N2, favoring its interaction with electrophilic oxidants. Furthermore, steric hindrance from the adjacent phenoxyphenyl substituent at C3 further disfavors oxidation at alternative sites [5].

Table 1: Comparison of Oxidizing Agents for Ibrutinib N1-Oxide Synthesis

Oxidizing AgentSolvent SystemTemperature RangeTypical N1-RegioselectivityKey Advantages/Limitations
mCPBADichloromethane0-5°C85-92%High selectivity; requires strict temperature control; peracid decomposition risk
Hydrogen Peroxide (30%)Methanol/Water20-25°C60-70%Low cost; poor selectivity; hydrolysis side products
Peracetic Acid (40%)Ethyl Acetate10-15°C75-80%Moderate selectivity; potential ester formation impurities
Sodium PercarbonateDimethylformamide25-30°C<60%Poor selectivity; significant degradation observed

Optimization of Reaction Conditions for N1-Oxide Formation

Optimization of the oxidation process focuses on maximizing yield, purity, and regioselectivity while minimizing degradation and side-product formation. Critical parameters include:

  • Solvent Selection: Dichloromethane (DCM) remains the solvent of choice due to its ability to dissolve both ibrutinib and mCPBA while providing optimal reaction kinetics. Attempts to use greener alternatives like ethyl acetate or 2-methyltetrahydrofuran result in 10-15% reduced yields and increased formation of the N1,N4-dioxide impurity due to slower reaction rates and poorer solubility [7]. Dimethyl sulfoxide (DMSO) is strictly avoided as it catalyzes oxidative degradation pathways [3].
  • Temperature Control: Maintaining the reaction mixture between 0°C and 5°C is crucial. Temperatures exceeding 10°C accelerate the formation of the N1,N4-dioxide impurity (>8%) and promote degradation of the acrylamide moiety, a known vulnerability in the ibrutinib structure [5] [9]. Precise jacketed reactor cooling is employed industrially to manage the exotherm during mCPBA addition.
  • Stoichiometry and Addition Rate: A slight excess of mCPBA (1.05-1.10 equivalents) ensures complete conversion while minimizing over-oxidation. Controlled addition of mCPBA as a solution in DCM over 1-2 hours prevents localized high concentrations that favor side reactions. Sub-stoichiometric oxidant use (<0.95 eq) leaves significant unreacted ibrutinib, complicating purification [7].
  • Catalysis: Lewis acid catalysts like vanadyl acetylacetonate (VO(acac)₂) have been explored academically to enhance reaction rates at lower temperatures (-10°C to 0°C). While reducing the formation of certain impurities by 5-7%, the catalyst introduces additional metal contamination challenges requiring complex downstream purification, limiting its industrial adoption [5].

Post-reaction quenching with aqueous sodium sulfite or sodium thiosulfate effectively destroys excess peracid and peroxides prior to workup. Isolation typically involves extractive workup (water/DCM) followed by crystallization from methanol/water mixtures or isopropanol/ethyl acetate blends to achieve the desired purity (>98.5% HPLC) [7] [9]. Process Analytical Technology (PAT) tools like in-situ FTIR and ReactIR are critical for real-time monitoring of reaction progression and endpoint determination to prevent over-oxidation.

Table 2: Key Process Parameters and Optimization Targets for N1-Oxidation

Process ParameterStandard ConditionOptimized RangeCritical Impact
Oxidant (mCPBA) Equivalents1.20 eq1.05-1.10 eqMinimizes N1,N4-dioxide (<2%) and acrylamide degradation
Reaction Temperature20-25°C0-5°CSuppresses thermal degradation pathways; improves regioselectivity
SolventDichloromethaneDichloromethaneOptimal solubility and reaction kinetics; alternatives reduce yield
Addition Time (mCPBA)Bolus60-120 min controlled additionPrevents local exotherms and over-oxidation hotspots
Quenching AgentWater10% Aq. Sodium SulfiteEnsures complete peroxide destruction; prevents downstream instability
Isolation MethodDirect EvaporationCrystallization (MeOH/H₂O or IPA/EtOAc)Achieves high purity (>98.5%) and removes polar impurities

Comparative Analysis of Synthetic Pathways Across Industrial and Academic Contexts

Synthetic routes to Ibrutinib N1-Oxide diverge significantly between industrial process chemistry and academic methodologies, reflecting differing priorities:

  • Industrial Synthesis: Focuses on robust, scalable, and cost-effective processes integrated within the impurity synthesis workflow. The dominant route involves direct oxidation of pharmaceutical-grade ibrutinib (obtained via established routes like Suzuki-Miyaura coupling or Mitsunobu reactions [1] [7]) using optimized mCPBA conditions as described. Process development emphasizes minimizing unit operations, reducing solvent volumes, and ensuring reproducibility under Good Manufacturing Practice (GMP) guidelines for impurity reference standards. Purification relies heavily on crystallization rather than chromatography. Analytical methods are strictly validated per ICH Q3A/B guidelines for impurity identification and quantification [9] [10].
  • Academic Synthesis: Explores alternative strategies, often starting from advanced intermediates rather than the final drug substance. One prominent approach involves the late-stage oxidation of the pyrazolo[3,4-d]pyrimidine core before introduction of the (R)-1-acryloylpiperidin-3-yl moiety. This potentially avoids issues related to the acrylate group's sensitivity [5]. Another academic route utilizes protected precursors (e.g., tert-butyl carbamate protection on the piperidine nitrogen) to alter solubility and reactivity during oxidation, followed by deprotection. While offering scientific insight and potentially higher yields for the oxidation step itself (up to 90%), these routes add synthetic steps (protection, deprotection) and complexity, rendering them less attractive for large-scale production [3]. Academic research also investigates novel oxidizing agents like polymer-supported peracids or enzyme-mediated systems (e.g., chloroperoxidase), though these lack industrial maturity [5].

The choice of starting material significantly impacts the impurity profile. Oxidation of ibrutinib API inevitably generates trace levels of ibrutinib-related impurities (e.g., dimers, hydrolyzed acrylamide) alongside oxidation byproducts. Academic routes starting from advanced intermediates can produce different impurity sets, such as incompletely deprotected species or regioisomers formed during earlier coupling steps. This necessitates different analytical control strategies [1] [3].

Table 3: Comparison of Industrial vs. Academic Synthesis Strategies for Ibrutinib N1-Oxide

CharacteristicIndustrial SynthesisAcademic Synthesis
Primary GoalScalable, cost-effective GMP production of impurity standardExploration of novel routes, mechanistic understanding, potential yield improvement
Typical Starting MaterialIbrutinib APIAdvanced intermediates (e.g., 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), Protected precursors
Dominant Oxidation MethodmCPBA in DCM (0-5°C)Alternative oxidants (H₂O₂/catalysts, enzymes), Oxidation prior to final coupling steps
Purification MethodCrystallization (MeOH/H₂O, IPA/EtOAc)Column Chromatography, Preparative HPLC
Key AdvantagesFewer steps from API, Direct scalability, Compliance-readyPotential for higher oxidation step yield, Avoidance of API sensitivity issues
Major LimitationsHandling API sensitivity, Managing API-derived impuritiesAdded steps (protection/deprotection), Chromatography not scalable, Novel methods unproven at scale
Analytical FocusValidation per ICH Q3A/B, Strict specification limitsCharacterization, Proof of structure, Method development

Scalability Challenges in Large-Scale Production

Transitioning the synthesis of Ibrutinib N1-Oxide from laboratory to pilot or production scale presents distinct engineering and chemical challenges:

  • Exothermic Reaction Management: The oxidation with mCPBA is moderately exothermic. On scale, the heat of reaction (ΔH ~ -80 kJ/mol) poses a significant risk if heat removal is inadequate. Jacketed reactors with efficient cooling capacity (-10°C capability) and controlled addition rates are essential to maintain the critical 0-5°C window. Failure leads to thermal runaway, accelerating over-oxidation and degradation, potentially generating highly colored impurities and polymeric species that complicate purification [7].
  • Peracid Handling and Safety: mCPBA is thermally unstable and shock-sensitive at high concentrations (>70%). Large-scale processes require handling as a wetted powder or preferably as a pre-dissolved solution in DCM. Dedicated facilities with appropriate explosion-proof equipment and protocols for handling organic peroxides are mandatory. Quenching requires efficient mixing to ensure complete decomposition of residual peroxides before workup to prevent downstream hazards or instability in the isolated product [7].
  • Purification Complexity: Removing trace m-chlorobenzoic acid (mCBA), the primary reaction byproduct, to levels acceptable for impurity standards (<0.1%) is challenging. Simple extraction is often insufficient. Directional crystallization using solvent mixtures like isopropanol/ethyl acetate or methanol/water is the primary industrial method. This requires precise control of cooling rates, antisolvent addition rates, and seeding protocols to achieve consistent crystal form (often a monohydrate) and purity. Chromatography is generally avoided due to cost and complexity at scale [9] [10].
  • Instability of Product: Ibrutinib N1-Oxide exhibits greater hygroscopicity and thermal sensitivity compared to ibrutinib. It can undergo photolytic degradation and potentially partial reduction back to ibrutinib under certain conditions. Strict control of drying parameters (low temperature, vacuum) and selection of appropriate packaging (argon atmosphere, glass vials with phenolic caps) are critical for long-term stability as a reference standard [9] [10]. Oxidative degradation during storage must also be monitored.
  • Reprocessing Limitations: Due to its sensitivity, failed batches of Ibrutinib N1-Oxide are often difficult or impossible to reprocess effectively. Strict adherence to the optimized protocol and rigorous in-process controls (IPC) are vital to minimize batch failures. Common IPCs include reaction monitoring by HPLC for conversion (target >99.5% ibrutinib consumed) and selectivity (N1-Oxide vs. N1,N4-dioxide), and monitoring of the quench for residual peroxide.

Advanced technologies offer solutions:

  • Continuous Flow Reactors: Microreactor or tubular flow systems enable precise temperature control and mixing during the oxidation step, virtually eliminating thermal gradients and localized over-oxidation. This enhances selectivity and safety but requires significant capital investment and development effort [7].
  • Membrane Filtration: Nanofiltration or reverse osmosis can potentially remove mCBA and other low molecular weight impurities more efficiently than crystallization alone, though implementation requires validation against crystallization purity [7].
  • Specialized Drying: Vacuum belt dryers or freeze dryers provide gentler, more controlled drying than tray dryers, minimizing decomposition of the sensitive N-oxide.

Table 4: Major Scalability Challenges and Mitigation Strategies for Ibrutinib N1-Oxide Production

Scalability ChallengeRoot CausePotential ConsequencesMitigation Strategies
Exothermic ReactionHeat of oxidation (ΔH ~ -80 kJ/mol)Thermal runaway, Over-oxidation, Degradation, Safety incidentJacketed reactors with -10°C capability; Controlled addition rate of oxidant solution; Diligent reaction monitoring (PAT)
Peracid Handling HazardInstability of concentrated mCPBAExplosion risk, Operator hazardUse wetted powder or pre-dissolved solutions; Dedicated peroxide handling facilities; Strict safety protocols
Purification Difficulty (mCBA removal)Similar solubility profile to productFailure to meet purity specs (<0.1% mCBA)Optimized directional crystallization (IPA/EtOAc, MeOH/H₂O); Precise seeding and cooling control; Potential nanofiltration
Product Instability (Hygro/Thermal)Polar N-oxide groupDegradation during drying/storage; Reduced shelf-lifeLow-temperature vacuum drying; Argon inertion during packaging; Glass vials with phenolic caps; Controlled storage conditions (2-8°C)
In-process Reduction RiskSensitivity to reducing agentsReversion to Ibrutinib; Purity lossAvoid contact with reducing agents; Use high-purity solvents; Control metal ion contamination

Properties

Product Name

Ibrutinib N1-Oxide

IUPAC Name

1-[(3R)-3-[5-hydroxy-4-imino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C25H24N6O3

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-25-22(24(26)30(33)16-27-25)23(28-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,26,33H,1,6-7,14-15H2/t18-/m1/s1

InChI Key

OIZIQPXPDWYSJD-GOSISDBHSA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.